molecular formula C9H10BrNO4 B2973528 Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate CAS No. 129663-20-3

Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate

Cat. No.: B2973528
CAS No.: 129663-20-3
M. Wt: 276.086
InChI Key: XWPKNBQNOKXDTA-UHFFFAOYSA-N
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Description

Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a bromoacetyl group attached to the isoxazole ring, which imparts unique chemical properties and reactivity. Isoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate typically involves the bromination of an appropriate precursor. One common method is the bromination of ethyl 3-methylisoxazole-4-carboxylate using bromoacetyl bromide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of the bromoacetyl bromide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex heterocyclic compounds.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique chemical structure.

    Industrial Applications: The compound is used in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This covalent modification can disrupt key biological pathways and result in various biological effects. The isoxazole ring may also interact with specific receptors or enzymes, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the bromoacetyl group and the isoxazole ring, which confer distinct reactivity and biological properties. This combination makes it a valuable compound in various fields of research and industrial applications .

Properties

IUPAC Name

ethyl 5-(2-bromoacetyl)-3-methyl-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4/c1-3-14-9(13)7-5(2)11-15-8(7)6(12)4-10/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPKNBQNOKXDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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